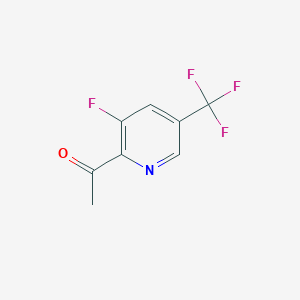

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone

Description

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a fluorine atom at position 3, a trifluoromethyl (-CF₃) group at position 5, and an ethanone (-COCH₃) moiety at position 2. This compound is of significant interest in medicinal chemistry due to its structural role in neuroleptic agents, as evidenced by its inclusion in the World Health Organization’s International Nonproprietary Name (INN) list for a neuroleptic drug . The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, making it a versatile scaffold for drug design.

Properties

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXBJOVMOFCKAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature . These methods highlight the versatility and efficiency of fluorination reactions in synthesizing fluorinated pyridine compounds.

Chemical Reactions Analysis

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards nucleophilic substitution but more reactive towards electrophilic substitution.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Cyclization: Under specific conditions, the compound can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.

Medicine: Fluorinated pyridine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of the fluorine atoms enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine Analogues

- 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone (CAS: 2231675-30-0): This analogue replaces the fluorine at position 3 with chlorine. For instance, chlorine’s inductive effect may reduce the pyridine ring’s basicity compared to the fluorine-substituted parent compound .

- 1-(3-Chloro-5-fluoropyridin-2-yl)ethanone (CAS: 1256819-31-4): This compound features chlorine at position 3 and fluorine at position 5. Safety data indicate higher acute toxicity (GHS Hazard Statements: H302, H315, H319, H335) compared to the target compound, suggesting that chloro-substituted derivatives may pose greater safety risks .

Positional Isomerism

- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: A regioisomer with substituents at positions 2 (chlorine) and 5 (fluorine). The altered substitution pattern modifies the molecule’s dipole moment and electronic distribution, which could influence solubility and receptor binding .

Functional Group Modifications

- 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol (CAS: 1805874-45-6): The ethanone group is reduced to ethanol (-CH₂OH).

- {4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}[5-(methanesulfonyl)phenyl]methanone: A structurally complex derivative incorporating a piperazine and methanesulfonyl group. The addition of these moieties enhances binding to serotonin and dopamine receptors, a key feature in its neuroleptic classification .

Data Tables Highlighting Key Comparisons

Table 1: Physicochemical Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone | C₈H₄F₄NO | 221.12 | F (C3), CF₃ (C5), COCH₃ (C2) | 2.1 |

| 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoroethanone | C₈H₂ClF₆NO | 277.55 | Cl (C3), CF₃ (C5), COCF₃ (C2) | 3.4 |

| 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol | C₈H₆F₄NO | 223.13 | F (C3), CF₃ (C5), CH₂OH (C2) | 1.5 |

*LogP values estimated using fragment-based methods.

Biological Activity

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanone (CAS Number: 1260763-90-3) is a fluorinated organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 209.14 g/mol. Its structure consists of a pyridine ring substituted with trifluoromethyl and fluorine groups, which significantly influence its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1260763-90-3 |

| Molecular Formula | C8H7F4NO |

| Molecular Weight | 209.14 g/mol |

| Purity | ≥95% |

Biological Activity Overview

Research indicates that fluorinated compounds, particularly those containing trifluoromethyl groups, exhibit diverse biological activities including antibacterial, antiviral, and anticancer properties. The specific biological activities of this compound are discussed below.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of fluorinated compounds. For instance, research shows that related trifluoromethyl pyridine derivatives exhibit significant inhibition against various bacterial strains:

- Staphylococcus aureus : MIC = 1.25 mg/mL

- Klebsiella pneumoniae : MIC = 0.625 mg/mL

These findings suggest that the presence of fluorine atoms may enhance the interaction with microbial targets, leading to increased potency.

Antiviral Activity

The antiviral potential of similar fluorinated compounds has been documented in several studies. For example, compounds in this class have demonstrated effectiveness against viruses such as Chikungunya and Human cytomegalovirus:

- Chikungunya Virus : IC50 = 0.44 µM

- Human Cytomegalovirus : EC50 = 0.126 nM

These results indicate that this compound may possess similar antiviral properties.

Anticancer Activity

Fluorinated compounds often show promise in cancer research due to their ability to interfere with cellular processes. In vitro studies have demonstrated that certain derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance:

- A549 (lung cancer) : IC50 values indicate significant cytotoxicity.

Further investigations into the mechanisms of action reveal that these compounds may induce cell cycle arrest and activate apoptotic pathways through upregulation of specific proteins such as p21.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The trifluoromethyl group enhances binding affinity to target enzymes involved in metabolic pathways.

- Disruption of Membrane Integrity : Fluorinated compounds can alter membrane fluidity and permeability, leading to cell lysis.

- Inhibition of Protein Aggregation : Studies have shown that organofluorine compounds can inhibit amyloid fibrillation, which is crucial in neurodegenerative diseases.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various fluorinated compounds against Chikungunya virus, derivatives similar to this compound were tested for their ability to inhibit viral replication in vitro. The results indicated a dose-dependent response, with significant reductions in viral load at concentrations as low as 0.44 µM.

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer properties of pyridine derivatives demonstrated that treatment with these compounds resulted in a marked decrease in cell viability in A549 lung cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting a potential therapeutic role for this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.